Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-
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Overview
Description
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is an organic compound characterized by a benzene ring substituted with a 2-(3,5-dimethoxyphenyl)ethyl group and two methoxy groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 1,2-dimethoxybenzene.
Grignard Reaction: The 3,5-dimethoxybenzaldehyde undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Reduction: The resulting alcohol is then reduced to form the 2-(3,5-dimethoxyphenyl)ethyl group.
Coupling Reaction: Finally, the 2-(3,5-dimethoxyphenyl)ethyl group is coupled with 1,2-dimethoxybenzene under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Catalytic Hydrogenation: To achieve efficient reduction steps.
Automated Synthesis: Utilizing automated systems to ensure consistency and scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,3-dimethoxy-: Similar structure but with a different substitution pattern.
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,4-dimethoxy-: Another isomer with different methoxy group positions.
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2,3-trimethoxy-: Contains an additional methoxy group.
Uniqueness
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple methoxy groups and the 2-(3,5-dimethoxyphenyl)ethyl moiety contribute to its distinct properties and make it a valuable compound for research and development.
Biological Activity
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is a compound that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C18H20O4
- Molecular Weight : 300.35 g/mol
- CAS Number : 20767-18-4
- Melting Point : 68-69 °C
- Boiling Point : Approximately 447.6 °C (predicted)
These properties suggest a stable aromatic structure with multiple methoxy groups that may influence its reactivity and biological interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Similar derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, compounds related to this structure have been tested for their IC50 values against COX-1 and COX-2 enzymes, demonstrating significant anti-inflammatory potential .
1. Antimicrobial Properties
Studies have demonstrated that benzene derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. For example, compounds structurally related to benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-, have shown moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa .
2. Anti-cancer Activity
Research into the anti-cancer properties of similar compounds indicates that they may inhibit tumor growth through various pathways:
- Inhibition of Cell Proliferation : Studies have reported that certain methoxy-substituted phenolic compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Synergistic Effects with Chemotherapeutics : Some studies suggest that these compounds can enhance the efficacy of standard chemotherapeutic agents when used in combination therapies .
Case Study 1: Anti-inflammatory Effects
A study investigated a series of methoxyphenyl derivatives for their inhibitory effects on COX enzymes. The results indicated that specific analogs exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively, showcasing their potential as anti-inflammatory agents .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various phenolic compounds, benzene derivatives were tested against multiple bacterial strains. The results demonstrated significant inhibition zones against S. aureus and E. coli, suggesting their potential use in developing new antimicrobial agents .
Research Findings
Properties
CAS No. |
22318-87-2 |
---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h7-12H,5-6H2,1-4H3 |
InChI Key |
HCRRYKYLZWKBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
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